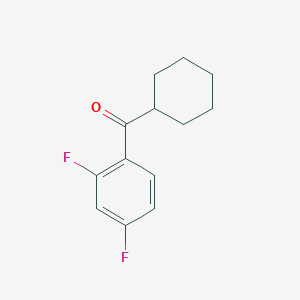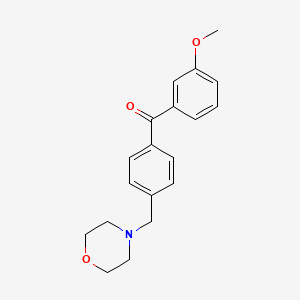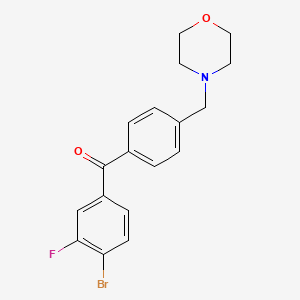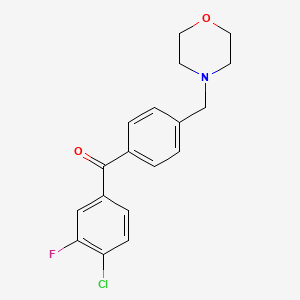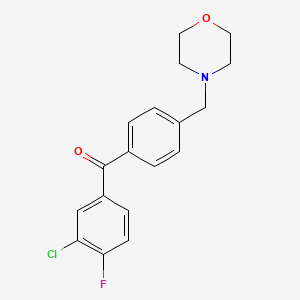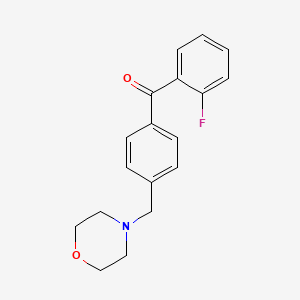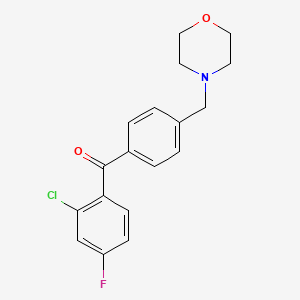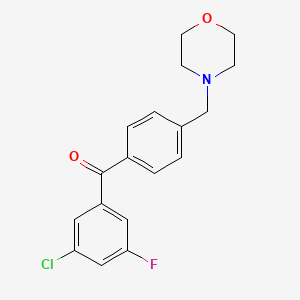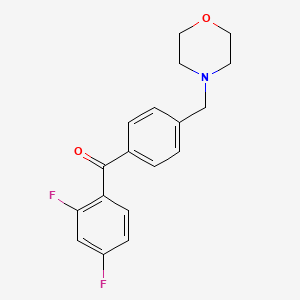
3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone, also known as TMPTF, is an organic compound with a unique combination of physical and chemical properties. It is a colorless solid with a molecular formula of C10H7F3OS and a molecular weight of 230.24 g/mol. TMPTF is a highly fluorinated compound that has been studied extensively for its potential applications in various scientific fields. It is commonly used as a reagent in organic synthesis, as a catalyst for various reactions, and as a substrate for various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Material Properties
- A key application of compounds related to 3-(2-Thiomethylphenyl)-3',4',5'-trifluoropropiophenone is in the synthesis of novel poly(arylene ether)s. These polymers, synthesized using trifluoromethyl-activated bisfluoro monomers, exhibit high molecular weights and outstanding thermal stability. Their solubility in a variety of organic solvents and the ability to form transparent and flexible films make them suitable for optical transparent materials in the visible light spectrum (Liaw et al., 2007).
Optoelectronics and Electrochromic Applications
- Compounds with structural similarity to this compound have been utilized in the development of high-contrast electrochromic polymers. These polymers, derived from derivatives of ethylenedioxythiophene, show promising applications in optoelectronics due to their electrochromic properties, exhibiting significant changes in color and transparency upon electrical stimulation (Sankaran & Reynolds, 1997).
Enhancing Emission Properties of Poly(thiophene)s
- The postfunctionalization of poly(3-hexylthiophene) with various functional groups, including compounds structurally related to this compound, has been studied for its effect on optical and photophysical properties. This approach has been used to systematically enhance the solid-state fluorescence of poly(thiophene)s, which is significant for applications in electronic and photonic devices (Li, Vamvounis, & Holdcroft, 2002).
Synthesis of Hyperbranched Poly(arylene ether)s
- A new trifluoromethyl-activated trifluoro monomer, resembling this compound, has been used to synthesize hyperbranched poly(arylene ether)s. These polymers demonstrate excellent thermal stability and high glass transition temperatures, making them suitable for high-performance material applications (Banerjee et al., 2009).
Electrochemical Capacitor Applications
- Derivatives of 3-(phenylthiophene), structurally related to this compound, have been investigated as active materials for electrochemical capacitor applications. Their electroactive polymers demonstrate promising performance in energy storage devices (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Análisis Bioquímico
Biochemical Properties
3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites in the body . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be easily excreted.
Transport and Distribution
The transport and distribution of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of 3-(2-Thiomethylphenyl)-3’,4’,5’-trifluoropropiophenone is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can impact its interactions with other biomolecules and influence its overall biochemical effects.
Propiedades
IUPAC Name |
3-(2-methylsulfanylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3OS/c1-21-15-5-3-2-4-10(15)6-7-14(20)11-8-12(17)16(19)13(18)9-11/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIWFGWYDQBSID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644351 |
Source


|
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-63-7 |
Source


|
| Record name | 3-[2-(Methylsulfanyl)phenyl]-1-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


